molecular formula C5H3IN2O3 B13757488 2-Iodo-4-nitro-pyridine 1-oxide CAS No. 52092-44-1

2-Iodo-4-nitro-pyridine 1-oxide

Cat. No.: B13757488
CAS No.: 52092-44-1
M. Wt: 265.99 g/mol
InChI Key: WMOFVGHJFATLBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Iodo-4-nitro-pyridine 1-oxide is a heterocyclic compound with the molecular formula C5H3IN2O3 It is a derivative of pyridine, characterized by the presence of iodine and nitro groups at the 2 and 4 positions, respectively, and an oxide group at the 1 position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Iodo-4-nitro-pyridine 1-oxide typically involves the nitration of pyridine derivatives followed by iodination. One common method is the nitration of pyridine with nitric acid in the presence of trifluoroacetic anhydride, which yields nitropyridine derivatives . The iodination step can be achieved using iodine or iodine-based reagents under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reagent concentration .

Chemical Reactions Analysis

Types of Reactions

2-Iodo-4-nitro-pyridine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Iodo-4-nitro-pyridine 1-oxide involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodine atom can facilitate electrophilic substitution reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-nitro-pyridine 1-oxide
  • 2-Chloro-4-nitro-pyridine 1-oxide
  • 4-Nitropyridine 1-oxide

Uniqueness

2-Iodo-4-nitro-pyridine 1-oxide is unique due to the presence of the iodine atom, which imparts distinct reactivity compared to its bromo and chloro analogs. The iodine atom’s larger size and higher polarizability enhance its ability to participate in various chemical reactions, making it a valuable compound in synthetic chemistry .

Properties

CAS No.

52092-44-1

Molecular Formula

C5H3IN2O3

Molecular Weight

265.99 g/mol

IUPAC Name

2-iodo-4-nitro-1-oxidopyridin-1-ium

InChI

InChI=1S/C5H3IN2O3/c6-5-3-4(8(10)11)1-2-7(5)9/h1-3H

InChI Key

WMOFVGHJFATLBK-UHFFFAOYSA-N

Canonical SMILES

C1=C[N+](=C(C=C1[N+](=O)[O-])I)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.